molecular formula C19H22N2O3 B5336642 N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide

Cat. No.: B5336642
M. Wt: 326.4 g/mol
InChI Key: SKDMOKAQGFYXLV-UDWIEESQSA-N
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Description

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a methoxyphenyl group and a propan-2-ylphenoxy group connected through an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide typically involves the reaction of 4-methoxybenzaldehyde with 4-isopropylphenol in the presence of an appropriate catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the formation of the Schiff base intermediate. This intermediate is then reacted with 2-chloroacetamide under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The Schiff base can be reduced to form secondary amines.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the acetamide group under mild conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biochemical pathways. For instance, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)acetamide
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-14(2)16-6-10-18(11-7-16)24-13-19(22)21-20-12-15-4-8-17(23-3)9-5-15/h4-12,14H,13H2,1-3H3,(H,21,22)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDMOKAQGFYXLV-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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